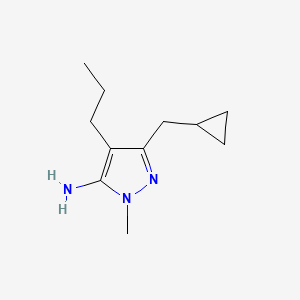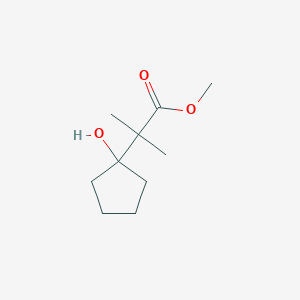![molecular formula C9H13NO2S B13616938 1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
1-[2-(Methylsulfonyl)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfonyl)phenyl]ethanamine, also known as 2-(4-(Methylsulfonyl)phenyl)ethanamine, is an organic compound with the chemical formula C9H13NO2S. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is a colorless to pale yellow liquid that is soluble in water and most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-(Methylsulfonyl)phenyl]ethanamine can be synthesized through the reaction of benzylamine with sulfonyl chloride. The process involves the following steps:
Reaction with Thionyl Chloride: Benzylamine is slowly added to thionyl chloride at low temperatures.
Temperature Elevation: The reaction mixture is gradually brought to room temperature and stirred.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-[2-(Methylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Water, alcohols, chloroform.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of light-curing agents for photopolymerization reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methylsulfonyl)phenyl]ethanamine can be compared with other similar compounds, such as:
2-(2-Methanesulfonylphenyl)ethanamine: Similar structure but with the sulfonyl group in a different position.
2-(Methylsulfanyl)ethan-1-amine: Contains a sulfanyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
1-(2-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3 |
InChI-Schlüssel |
YWPAIOBGKCDKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



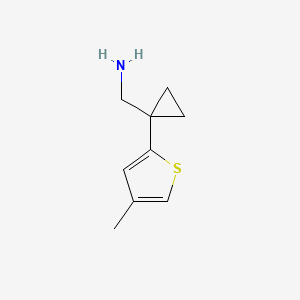


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
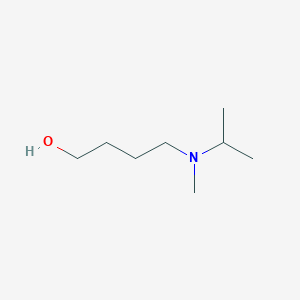
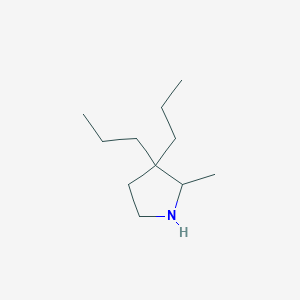
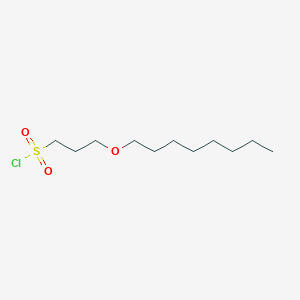
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)

